N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . One common method involves the use of 2-aminophenol and aldehyde in the presence of a catalyst such as BF3·Et2O in 1,4-dioxane at reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase-1B (PTB-1B), which is involved in the regulation of insulin signaling and glucose homeostasis . The compound may also interact with other enzymes and receptors, leading to its diverse biological activities.
Comparison with Similar Compounds
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE can be compared with other benzoxazole derivatives such as:
N-[3-(BENZOXAZOL-2-YL)PHENYL]AMINE: This compound also exhibits antimicrobial and anticancer activities but may have different photophysical properties.
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-2,4-HEXADIENAMIDE: This derivative is used in similar applications but may have different chemical reactivity and biological activity.
The uniqueness of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-METHYLBENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C20H16N2O3S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16N2O3S/c1-14-6-12-17(13-7-14)26(23,24)22-16-10-8-15(9-11-16)20-21-18-4-2-3-5-19(18)25-20/h2-13,22H,1H3 |
InChI Key |
OCVZUJDOHLMJJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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